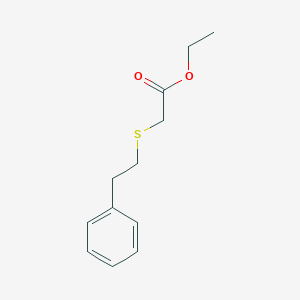

Ethyl (phenethylthio)acetate

Description

Ethyl (phenethylthio)acetate is a thioester derivative characterized by a phenethylthio group (–S–CH₂CH₂C₆H₅) attached to an acetate ester backbone. Thioesters like this are pivotal in organic synthesis, enzyme inhibition, and pharmaceutical intermediates due to their reactivity and stability .

Propriétés

Formule moléculaire |

C12H16O2S |

|---|---|

Poids moléculaire |

224.32 g/mol |

Nom IUPAC |

ethyl 2-(2-phenylethylsulfanyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-2-14-12(13)10-15-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

Clé InChI |

NEKOFQWBPATOLQ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CSCCC1=CC=CC=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key structural analogs include:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., –Cl in Compound I) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Steric and Conformational Impact : Bulky groups (e.g., diphenyltriazine in ) reduce solubility but improve binding to biological targets.

- Functional Group Diversity : Sulfonyl (Compound V) vs. thioester (Compounds I–IV) groups dictate hydrolytic stability and metabolic pathways .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of ethyl (phenethylthio)acetate, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify ester carbonyl (~170 ppm) and thioether (C-S, ~35-50 ppm) groups. Compare splitting patterns to distinguish phenethylthio substituents from aromatic protons. For ambiguous signals, employ 2D techniques (COSY, HSQC) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks via high-resolution MS (HRMS). Fragmentation patterns (e.g., loss of COOEt or phenethylthio groups) validate connectivity .

- Contradiction Resolution : If NMR data conflicts with computational predictions (e.g., DFT-optimized geometries), re-evaluate solvent effects (deuterated solvents shift peaks) or consider dynamic equilibria (e.g., rotational barriers in thioethers) .

Q. What synthetic routes are effective for preparing ethyl (phenethylthio)acetate, and how are reaction conditions optimized?

- Methodological Answer :

- Thioether Formation : React phenethylthiol with ethyl chloroacetate in basic conditions (e.g., KCO in DMF). Monitor via TLC (R ~0.5 in hexane/ethyl acetate 3:1) .

- Esterification : Alternatively, couple phenethylthioacetic acid with ethanol via Steglich esterification (DCC/DMAP). Optimize temperature (0–25°C) to suppress side reactions like disulfide formation .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Confirm purity via GC-MS (retention time ~12–14 min) .

Q. How is the purity of ethyl (phenethylthio)acetate assessed in complex matrices (e.g., biological extracts)?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm. Spiking with a pure standard confirms peak identity .

- Quantitative Analysis : Use GC-MS in SIM mode (m/z 208 for molecular ion) to detect trace impurities. Validate with calibration curves (R >0.99) .

Advanced Research Questions

Q. How do steric and electronic effects in ethyl (phenethylthio)acetate influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The phenethylthio group increases steric hindrance at the α-carbon, slowing nucleophilic attack. Compare kinetics with methylthio analogs via H NMR (monitor ester proton disappearance) .

- Electronic Effects : Electron-withdrawing thioether groups activate the carbonyl. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., hydrolysis in NaOH/EtOH) .

Q. What computational strategies predict the solubility and stability of ethyl (phenethylthio)acetate under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethyl acetate mixtures to predict logP values. Validate with experimental shake-flask assays .

- pH Stability : Perform DFT calculations to assess hydrolysis pathways. Acidic conditions protonate the ester carbonyl, accelerating cleavage. Experimental validation via HPLC tracks degradation products .

Q. How can structure-activity relationship (SAR) studies guide the design of ethyl (phenethylthio)acetate analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogenated phenethyl groups (e.g., 4-F, 4-Cl) and test antimicrobial activity via MIC assays. Correlate logP with membrane permeability .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., thioether sulfur for hydrogen bonding). Validate with docking studies on target enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data for ethyl (phenethylthio)acetate’s dipole moment?

- Methodological Answer :

- Experimental Validation : Measure dipole moment via dielectric constant (ε) in non-polar solvents. Compare with Gaussian-calculated values (B3LYP/6-311++G** basis set). Discrepancies >10% suggest solvent effects or conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotational barriers in the thioether group). MD simulations model solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.